Succinic anhydride-d4

Beschreibung

Significance of Stable Isotope Labeling in Contemporary Scientific Inquiry

Stable isotope labeling is a fundamental technique that allows researchers to track the passage of an isotope through a chemical reaction, metabolic pathway, or biological cell. wikipedia.org Unlike radioactive isotopes, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive, making them safe for a wide range of experimental conditions, including long-term studies. creative-proteomics.com The introduction of these heavier isotopes into a molecule creates a "labeled" compound that can be distinguished from its unlabeled counterpart by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov

This ability to differentiate between labeled and unlabeled molecules is crucial for a variety of research applications. In metabolic studies, stable isotope labeling helps to map out metabolic pathways and quantify the flow (flux) of elements through these pathways. silantes.com For instance, by feeding cells with a labeled nutrient, scientists can trace how that nutrient is broken down and used to build other molecules within the cell. wikipedia.orgsilantes.com This provides invaluable insights into cellular metabolism and the effects of disease or drugs on these processes. silantes.comsymeres.com

Furthermore, the kinetic isotope effect, a change in the rate of a chemical reaction upon isotopic substitution, can be exploited to study reaction mechanisms. symeres.com The heavier mass of deuterium can lead to a slower reaction rate compared to hydrogen, providing clues about the bond-breaking steps in a reaction. symeres.com Stable isotope labeling also enhances the precision of quantitative analysis in fields like proteomics and metabolomics, where it is used to accurately measure the relative amounts of thousands of proteins or metabolites in a sample. creative-proteomics.comsymeres.com

Overview of Succinic Anhydride-2,2,3,3-d4 as a Versatile Research Probe

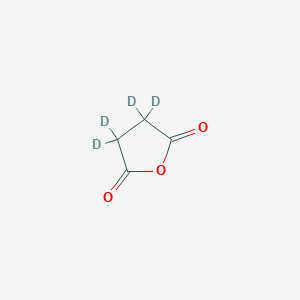

Succinic anhydride-2,2,3,3-d4 is a specific example of a stable isotope-labeled compound with broad research applications. In this molecule, the four hydrogen atoms on the second and third carbon atoms of the succinic anhydride (B1165640) ring are replaced with deuterium atoms. sigmaaldrich.comsigmaaldrich.com This labeling introduces a mass shift of +4, making it easily distinguishable from the unlabeled form in mass spectrometry. sigmaaldrich.comsigmaaldrich.com

This deuterated analog serves as a valuable tracer in various scientific investigations. It is utilized in the chemical synthesis of other labeled compounds, enabling researchers to introduce a deuterium tag into more complex molecules. sigmaaldrich.comsigmaaldrich.com In pharmaceutical development, it can be used to study drug metabolism by tracking how a drug molecule containing the labeled succinate (B1194679) moiety is processed in the body. nih.gov

Moreover, Succinic anhydride-2,2,3,3-d4 is employed in mass spectrometry as an internal standard for the quantification of succinic acid and related metabolites in biological samples. copernicus.org Its high isotopic purity, typically around 98 atom % D, ensures accurate and reliable results in such quantitative assays. sigmaaldrich.comsigmaaldrich.com The compound is also suitable for use in NMR spectroscopy, where the deuterium labeling can provide structural information and probe molecular interactions. sigmaaldrich.comresearchgate.net The synthesis of succinic acid-d4 has been achieved with high isotopic purity through methods such as the hydrolysis of 1,2-ethanedinitrile with alkaline deuterium oxide. osti.gov

The versatility of Succinic anhydride-2,2,3,3-d4 makes it an indispensable tool for researchers seeking to unravel the intricacies of biological and chemical systems.

Physicochemical Properties of Succinic anhydride-2,2,3,3-d4

| Property | Value |

| CAS Number | 14341-86-7 |

| Molecular Formula | C₄D₄O₃ |

| Molecular Weight | 104.10 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 118-120 °C sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com |

| Boiling Point | 261 °C sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com |

| Isotopic Purity | 98 atom % D sigmaaldrich.comsigmaaldrich.com |

| Mass Shift | M+4 sigmaaldrich.comsigmaaldrich.com |

Research Findings

Recent studies have highlighted the use of deuterated succinic anhydride in various research domains. For example, a d5-labeled version of ethyl succinic anhydride has been synthesized and successfully applied to the quantitative analysis of peptides using mass spectrometry techniques like MALDI and ESI. researchgate.net This method allows for the precise quantification of peptides by reacting with amino groups, demonstrating its utility in proteomics research. researchgate.net Another study utilized succinic anhydride-d4 as an internal standard in the analysis of secondary organic aerosols, showcasing its importance in environmental science. copernicus.org

Structure

2D Structure

Eigenschaften

IUPAC Name |

3,3,4,4-tetradeuteriooxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINCXYDBBGOEEQ-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)OC(=O)C1([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514615 | |

| Record name | (~2~H_4_)Oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14341-86-7 | |

| Record name | (~2~H_4_)Oxolane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14341-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Incorporation for Succinic Anhydride 2,2,3,3 D4

Strategies for Deuterium (B1214612) Labeling during Synthesis of Succinic Anhydride (B1165640) and its Derivatives

The incorporation of deuterium into the succinic anhydride structure can be achieved through several strategic synthetic routes. These methods primarily involve either the direct chemical modification of a pre-labeled precursor or the introduction of deuterium during the formation of the core butanedioic structure.

A common and direct laboratory-scale method for preparing succinic anhydride-2,2,3,3-d4 is the dehydration of its corresponding deuterated carboxylic acid, succinic acid-2,2,3,3-d4. brainly.inwikipedia.orgbrainly.in This process involves the removal of one molecule of water from the two carboxylic acid groups to form the cyclic anhydride.

The reaction is typically facilitated by the use of strong dehydrating agents. Common reagents for this transformation include:

Acetyl Chloride: Refluxing the deuterated succinic acid with acetyl chloride is an effective method. prepchem.com The reaction proceeds until the acid dissolves completely, after which the succinic anhydride-d4 crystallizes upon cooling.

Acetic Anhydride: Heating succinic acid-d4 in acetic anhydride is another efficient procedure. prepchem.comyoutube.com The mixture is heated for about an hour to ensure the reaction goes to completion, and the product is isolated by crystallization after cooling. youtube.com

Phosphoryl Chloride: This reagent can also be used to effect the dehydration of succinic acid to its anhydride. wikipedia.org

Following the reaction, the product is typically collected by filtration, washed with a non-polar solvent like ether, and dried in a desiccator to protect it from atmospheric moisture, which could hydrolyze it back to the diacid. youtube.com

Isotopic enrichment can also be achieved through multi-step pathways where deuterium is introduced prior to the final anhydride formation. An industrially significant method for producing the non-deuterated compound is the catalytic hydrogenation of maleic anhydride. wikipedia.orgresearchgate.net This strategy can be adapted for isotopic labeling by replacing hydrogen gas with deuterium gas (D₂).

In this approach, maleic anhydride is subjected to catalytic deuterogenation. The double bond in the maleic anhydride ring is reduced, and four deuterium atoms are added across the second and third carbon positions, directly yielding succinic anhydride-2,2,3,3-d4. This method is highly efficient for incorporating the deuterium label.

While not for this specific compound, other complex multi-step syntheses have been reported for related deuterated succinic anhydride derivatives. nih.gov These pathways can involve a sequence of reactions such as Knoevenagel condensation, Michael addition, hydrolysis, and subsequent dehydration, demonstrating the versatility of synthetic strategies for creating specifically labeled molecules. nih.gov

Purity Assessment and Isotopic Characterization of Succinic Anhydride-2,2,3,3-d4

The analytical characterization of succinic anhydride-2,2,3,3-d4 is crucial to confirm its chemical purity and verify the extent and location of isotopic labeling. A combination of chromatographic and spectroscopic techniques is employed for this purpose. Commercially available succinic anhydride-2,2,3,3-d4 typically features an isotopic purity of 98 atom % D and a chemical purity of 99%.

Chemical Purity Assessment:

Gas Chromatography (GC): GC is a suitable method for determining the chemical purity of succinic anhydride. google.com Using a flame ionization detector (FID), the purity can be quantified using the area normalization method, which compares the peak area of the target compound to the total area of all peaks in the chromatogram. google.com

High-Performance Liquid Chromatography (HPLC): HPLC can effectively separate succinic anhydride from potential impurities, most notably its hydrolysis product, succinic acid. sielc.com Both reverse-phase and Hydrophilic Interaction Liquid Chromatography (HILIC) methods have been developed for this separation, typically using UV detection for analysis. sielc.com

Melting Point Analysis: The melting point is a fundamental indicator of purity. Pure succinic anhydride-2,2,3,3-d4 has a sharp melting point in the range of 118-120 °C, which is consistent with its non-deuterated counterpart. youtube.com

Isotopic Characterization:

Mass Spectrometry (MS): MS is the primary technique for confirming isotopic incorporation. It verifies the mass shift (M+4) corresponding to the replacement of four hydrogen atoms with four deuterium atoms. The molecular weight of the deuterated compound is approximately 104.10 g/mol , compared to about 100.07 g/mol for the unlabeled version. vulcanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is specifically used for the determination of deuterium content in succinic anhydride. nih.gov Researchers have noted that this analysis can be complicated by an "isotope memory effect," where the analyte may adsorb strongly to the GC column, potentially affecting measurement accuracy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is used to confirm the specific locations of deuterium labeling. google.com In the spectrum of succinic anhydride-2,2,3,3-d4, the absence of proton signals corresponding to the methylene (B1212753) groups at the C2 and C3 positions confirms the successful and specific incorporation of deuterium at these sites. google.com

Table 2: Analytical Techniques for the Characterization of Succinic anhydride-2,2,3,3-d4

| Technique | Purpose | Key Findings and Considerations |

|---|---|---|

| Gas Chromatography (GC) | Chemical Purity Assessment | Quantifies purity using methods like area normalization with an FID detector. google.com |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity Assessment | Separates the anhydride from its hydrolysis product (succinic acid). sielc.com |

| Melting Point | Chemical Purity Assessment | A sharp melting point at 118-120 °C indicates high purity. |

| Mass Spectrometry (MS) | Isotopic Purity & Confirmation | Confirms the M+4 mass shift and allows for quantification of isotopic enrichment. |

| GC-MS | Isotopic Purity Assessment | A specific method for determining deuterium content; potential for "isotope memory effect". nih.gov |

| ¹H-NMR Spectroscopy | Confirmation of Labeling Position | Verifies the absence of protons at the C2 and C3 positions. google.com |

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects with Succinic Anhydride 2,2,3,3 D4

Theoretical Framework of Kinetic Isotope Effects (KIEs) in Deuterated Systems

A kinetic isotope effect is formally defined as the ratio of the rate constant for the reaction with the lighter isotope (k L) to the rate constant for the reaction with the heavier isotope (k H), expressed as KIE = k L/k H. wikipedia.org For deuterium (B1214612) substitution, this is k H/k D. The underlying principle is that the greater mass of deuterium results in a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. wikipedia.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step. pharmacy180.com

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of a reaction. libretexts.orglibretexts.org For the cleavage of a carbon-hydrogen bond, the substitution of hydrogen with deuterium leads to a significant decrease in the reaction rate.

Magnitude: Typical primary deuterium KIEs (k H/k D) range from 2 to 8. pharmacy180.com The theoretical maximum is often cited as being around 7-8 at room temperature, but values can be larger, particularly if quantum tunneling is involved. libretexts.org

Mechanistic Insight: A KIE value in this range is strong evidence that the C-H(D) bond is being cleaved in the rate-limiting step. pharmacy180.com For example, a k H/k D value of 7 was observed in the bromination of acetone, indicating that the tautomerization involving the breaking of a C-H bond is the rate-determining step. libretexts.orglibretexts.org The magnitude of the KIE can also provide information about the transition state structure; the largest values are typically seen when the hydrogen is symmetrically transferred and about half-broken in the transition state. pharmacy180.com

Table 1: Representative Primary Kinetic Isotope Effects and Mechanistic Implications

| Reaction Type | Observed kH/kD | Interpretation |

|---|---|---|

| E2 Elimination | 3.0 - 4.0 | C-H bond breaking is involved in the transition state of the rate-determining step. pharmacy180.com |

| Free-Radical Bromination of Toluene | 4.9 | Hydrogen abstraction is the rate-determining step. pharmacy180.com |

| Bromination of Acetone | 7.0 | Tautomerization involving C-H bond cleavage is the rate-determining step. libretexts.org |

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not broken or formed in the rate-determining step. princeton.edu These effects are generally much smaller than primary KIEs but are still highly informative. wikipedia.org They arise from differences in vibrational frequencies between the ground state and the transition state, often due to changes in hybridization at the carbon atom bonded to the deuterium. princeton.eduresearchgate.net

α-Secondary KIEs: These are observed when the isotope is substituted at the carbon atom undergoing a change in hybridization (the α-carbon).

sp³ → sp² transition: This change, typical of S N1 reactions, leads to a "normal" SKIE where k H/k D is greater than 1, typically in the range of 1.1 to 1.25. wikipedia.orgprinceton.edu This is because the out-of-plane bending vibrations are less restricted in the sp²-hybridized transition state, lowering the energy difference between the C-H and C-D bonds compared to the sp³ ground state.

sp² → sp³ transition: This change results in an "inverse" SKIE, where k H/k D is less than 1 (e.g., 0.8-0.9). wikipedia.org The increased steric crowding in the sp³-hybridized transition state raises the energy of the C-H/C-D bending vibrations, leading to a larger difference in zero-point energy compared to the sp² ground state.

β-Secondary KIEs: These effects arise from isotopic substitution at a position adjacent (β) to the reaction center. They are often attributed to hyperconjugation, where the C-H(D) bond helps to stabilize an adjacent developing positive charge. Since the C-H bond is weaker and has a higher zero-point energy, it is a better electron donor than the C-D bond. This results in a normal KIE (k H/k D ≈ 1.1-1.2) for reactions involving carbocation formation. princeton.edu

When a reaction is performed in a deuterated solvent like heavy water (D₂O) instead of H₂O, any observed rate change is termed a solvent kinetic isotope effect (SKIE). nih.gov These effects are particularly useful for studying reactions where protons are transferred to or from the solvent. mdpi.comchem-station.com

Normal SKIE (k H₂O/k D₂O > 1): A normal SKIE typically indicates that a proton transfer from the solvent is part of the rate-determining step. mdpi.com The O-D bond in D₃O⁺ is stronger than the O-H bond in H₃O⁺, making proton (deuteron) transfer slower in D₂O.

Inverse SKIE (k H₂O/k D₂O < 1): An inverse SKIE can arise from several phenomena. A common cause is a rapid equilibrium preceding the rate-limiting step, where the reactant is more stabilized in the deuterated solvent. mdpi.comchem-station.com Fractionation factors (φ), which describe the preference of an exchangeable proton site for deuterium over hydrogen relative to the bulk solvent, are used to analyze these effects. mdpi.com For example, the hydrolysis of esters with a specific acid catalyst can be about twice as fast in D₂O as in H₂O, which is a classic example of an inverse isotope effect. chem-station.com It is also important to consider that D₂O is about 24% more viscous than H₂O, which can affect reaction rates independently of chemical bonding changes. nih.govmdpi.com

Application of Succinic Anhydride-2,2,3,3-d4 in Probing Rate-Determining Steps of Chemical Reactions

Succinic anhydride-2,2,3,3-d4 is a valuable tool for mechanistic investigation because the deuterium labels are in stable C-D bonds, unlike protons in O-H or N-H groups which would readily exchange with a protic solvent. vulcanchem.com This allows for the precise study of reactions involving the C2 and C3 positions of the succinyl backbone.

A key reaction of succinic anhydride (B1165640) is hydrolysis to form succinic acid. Studies on the water-catalyzed hydrolysis of unlabeled succinic anhydride at 25°C have revealed significant solvent isotope effects, providing insight into the role of water in the transition state. iaea.orgtamu.edu By extending this type of study to Succinic anhydride-2,2,3,3-d4, one can probe for secondary kinetic isotope effects to further refine the structure of the transition state.

In the hydrolysis of Succinic anhydride-2,2,3,3-d4, the C-D bonds at the 2 and 3 positions are not broken. Therefore, any observed KIE would be a secondary effect. The magnitude and direction of this SKIE would provide information about changes in the local environment of these carbons during the rate-determining step. For instance, if the rate-determining step involves the nucleophilic attack of water on a carbonyl carbon, this would induce a change in hybridization at the carbonyl carbon from sp² to sp³, but it could also cause subtle changes in the C-H(D) bending vibrations at the adjacent C2 and C3 positions.

Table 2: Hypothetical Secondary KIEs for Reactions of Succinic Anhydride-2,2,3,3-d4

| Reaction Type | Hypothetical kH/kD | Plausible Mechanistic Interpretation |

|---|---|---|

| Hydrolysis (Nucleophilic Acyl Substitution) | ~1.02 | Minimal change in vibrational modes at C2/C3 in the rate-determining step. |

| Enolate Formation (Base-mediated) | 0.95 - 0.98 (Inverse) | Potential rehybridization from sp³ toward sp² at the α-carbon (C2 or C3) in the transition state, leading to bond stiffening. |

| Reaction involving carbocation formation at C2 | 1.15 - 1.25 (Normal) | Hyperconjugative stabilization of the transition state by the β-C-D bond. |

By comparing the rate of a reaction for succinic anhydride versus Succinic anhydride-2,2,3,3-d4, researchers can determine if the methylene (B1212753) groups are involved in the rate-determining step, not through bond cleavage, but through vibrational or electronic effects, thereby painting a more complete picture of the reaction pathway. princeton.eduvulcanchem.com

Isotope Effects in Enzyme-Catalyzed Reactions and Proton Transfer Mechanisms

Kinetic isotope effects are a cornerstone of modern enzymology, used to dissect complex multi-step catalytic cycles. unl.edu Succinate (B1194679) is a central metabolite in the Krebs cycle, making deuterated succinic acid or its anhydride derivative valuable probes for the enzymes that process it, such as succinate dehydrogenase.

When an enzyme catalyzes a reaction, the observed KIE can be smaller than the intrinsic KIE for the chemical step because other non-isotope-sensitive steps (like substrate binding or product release) may be partially or fully rate-limiting. unl.edu Despite this, the measurement of KIEs provides crucial information.

Probing C-H Activation: If an enzyme like succinate dehydrogenase, which oxidizes succinate to fumarate, were studied with succinate-2,2,3,3-d4, a large primary KIE would be expected. This would confirm that the C-H bond cleavage is the rate-limiting or a partially rate-limiting step in the catalytic cycle.

Solvent Isotope Effects in Enzymology: SKIEs are widely used to identify proton transfers in enzyme mechanisms. mdpi.com For many enzymes, the activity is sensitive to pH, and the pKa values of key active-site residues will shift in D₂O. nih.gov A normal SKIE on catalytic parameters like kcat or kcat/Km suggests proton transfer is rate-limiting. Conversely, an inverse SKIE can point to a pre-equilibrium step, such as the formation of a reactive thiolate from a cysteine residue in a cysteine protease. mdpi.com

Multiple Isotope Effects: A powerful technique involves combining substrate and solvent isotope effects. nih.govunl.edu For example, measuring a primary deuterium KIE in both H₂O and D₂O can help distinguish between concerted and stepwise mechanisms involving both hydride and proton transfer. If the deuterium KIE value changes upon switching the solvent to D₂O, it suggests a stepwise mechanism where the two transfers are separate events. If the KIE remains unchanged, it is consistent with a concerted mechanism. nih.gov

The study of enzymes using specifically labeled substrates like Succinic anhydride-2,2,3,3-d4, in conjunction with solvent isotope studies, allows for a detailed mapping of reaction coordinates, the identification of transient intermediates, and a deeper understanding of the fundamental principles of biocatalysis. mdpi.comunl.edu

Applications in Quantitative Biological and Biochemical Analysis Using Succinic Anhydride 2,2,3,3 D4

Quantitative Proteomics and Peptidomics with Stable Isotope Labeling

Stable isotope labeling has become an indispensable technique in proteomics and peptidomics for the accurate quantification of proteins and peptides in complex biological samples. Succinic anhydride-2,2,3,3-d4 serves as an efficient chemical labeling reagent in this context, offering a straightforward and cost-effective method for introducing a stable isotope tag.

Differential labeling, also known as relative quantification, is a powerful strategy to compare the abundance of proteins or peptides between two or more samples. In this approach, different isotopic forms of a labeling reagent are used to tag the samples, which are then mixed and analyzed together by mass spectrometry. The relative peak intensities of the isotopically labeled peptides in the mass spectrum correspond to the relative abundance of the peptides in the original samples.

Succinic anhydride-2,2,3,3-d4 (the 'heavy' reagent) and its non-deuterated counterpart, succinic anhydride (B1165640) (the 'light' reagent), are used in a differential labeling workflow. nih.gov The 'heavy' reagent is used to label one sample, while the 'light' reagent labels the other. The primary amine groups of peptides (the N-terminus and the ε-amino group of lysine (B10760008) residues) are acylated by the succinic anhydride in a straightforward reaction. researchgate.net After labeling, the samples are combined, and the resulting peptide mixture is analyzed by mass spectrometry. The mass difference of 4 Da between the deuterated and non-deuterated succinylated peptides allows for their distinct detection and relative quantification. This strategy has been successfully applied to quantify peptides in proteomics research, providing a useful tool for comparative studies. nih.gov

A key advantage of this method is that the chemically identical nature of the 'light' and 'heavy' labeled peptides ensures they co-elute during liquid chromatography (LC) separation, minimizing quantification errors that can arise from variations in chromatographic retention times. acs.org

For absolute quantification, a known amount of a stable isotope-labeled compound is added to a sample as an internal standard. Succinic anhydride-2,2,3,3-d4 can be used to generate a deuterated version of a target analyte, which then serves as an ideal internal standard. This deuterated standard is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by mass spectrometry.

By adding a precise amount of the deuterated standard to the sample, any variations in sample preparation, chromatographic separation, or mass spectrometric ionization can be normalized. The ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard is used to calculate the absolute concentration of the analyte. This approach has been validated for the quantification of succinic acid in various biological matrices, where a ¹³C₄-labeled succinic acid was used as an internal standard, demonstrating the principle of using isotopically labeled analogues for accurate quantification. nih.gov The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects, which can significantly impact the accuracy of LC-MS/MS assays. bris.ac.uk

Derivatization of peptides and proteins with succinic anhydride-2,2,3,3-d4 serves multiple purposes in mass spectrometry-based proteomics. The primary function is to introduce a mass tag for quantitative analysis, as discussed in the previous sections. The succinylation reaction targets primary amines, specifically the N-terminus of peptides and the side chain of lysine residues. nih.gov

This derivatization can also improve the ionization efficiency and fragmentation behavior of peptides during tandem mass spectrometry (MS/MS) analysis, which can lead to more confident peptide identification. The addition of the succinyl group can alter the charge state of the peptide and direct fragmentation pathways, sometimes resulting in higher quality MS/MS spectra. researchgate.net

The process is relatively simple and can be performed in a single reaction vessel. acs.orgnih.gov This straightforward derivatization chemistry makes deuterated succinic anhydride an attractive reagent for a wide range of proteomics applications.

Table 1: Research Findings on Peptide Derivatization with Succinic Anhydride

| Research Focus | Key Finding | Reference |

|---|---|---|

| Isobaric Peptide Termini Labeling | A selective N-terminal peptide modification using succinic anhydride was established for a cost-effective and rapid quantification method. | acs.orgnih.govresearchgate.net |

| Quantitative Analysis of Peptides | Ethyl succinic anhydride and its d₅-labeled version were synthesized and successfully applied to the quantitative analysis of peptides using MALDI or ESI mass spectrometry. | nih.gov |

A critical consideration in quantitative proteomics using stable isotope labeling is the potential for chromatographic separation of the isotopically labeled and unlabeled peptides. Although the chemical properties of deuterated and non-deuterated compounds are very similar, subtle differences can lead to slight shifts in retention times during reversed-phase liquid chromatography. nih.gov Deuterated compounds often elute slightly earlier than their non-deuterated counterparts. nih.govresearchgate.net

This chromatographic shift can have a significant impact on the accuracy of quantification, especially if the peaks are not fully co-eluting. bris.ac.uk If the deuterated and non-deuterated species elute at slightly different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate ratios. bris.ac.uk Therefore, it is crucial to ensure complete or near-complete co-elution of the labeled and unlabeled peptide pairs. This can sometimes be achieved by using a chromatography column with lower resolution, which promotes the overlapping of the analyte and internal standard peaks, thereby minimizing differential matrix effects. bris.ac.uk The goal is to achieve a chromatographic resolution (Rₛ) that is sufficient to separate the analytes of interest from other components in the mixture, but not so high that it separates the isotopically labeled pairs. chromatographyonline.com

Table 2: Impact of Chromatographic Resolution on Quantification

| Separation Technique | Observation | Impact on Quantification | Reference |

|---|---|---|---|

| Reversed-Phase Liquid Chromatography (RPLC) | Deuterated peptides tend to elute earlier than non-deuterated peptides. | Can lead to quantification deviations due to differential matrix effects if co-elution is not complete. | bris.ac.uknih.gov |

Metabolic Pathway Tracing and Flux Analysis Employing Deuterated Succinic Anhydride

Stable isotope tracers are powerful tools for mapping metabolic pathways and quantifying the flux of metabolites through these pathways. nih.govnih.govnih.gov By introducing a labeled precursor into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, providing a dynamic view of metabolic activity.

While succinic anhydride-2,2,3,3-d4 is primarily a labeling reagent for external molecules, its hydrolysis product, deuterated succinic acid, can be used as a tracer to study pathways involving succinate (B1194679). vulcanchem.com

Deuterated succinate can be used to probe the stereospecificity and mechanisms of enzymes that utilize succinate as a substrate. The deuterium (B1214612) atoms can act as a spectroscopic probe or their presence can lead to kinetic isotope effects, providing insights into reaction mechanisms.

For example, studies using deuterated succinate have been instrumental in understanding the mechanism of succinate dehydrogenase, a key enzyme in both the citric acid cycle and the electron transport chain. The rate of dehydrogenation of completely deuterated succinate was found to be significantly lower than that of ordinary succinate, indicating a primary kinetic isotope effect and providing information about the rate-limiting steps of the enzymatic reaction. capes.gov.br

Furthermore, the stereospecific exchange of protons at the C2 and C3 positions of succinate catalyzed by enzymes like isocitrate lyase can be investigated using deuterated succinate. By analyzing the deuterium content of succinate before and after the enzymatic reaction, the specific pro-chiral protons that are removed by the enzyme can be identified, thus elucidating the stereochemical course of the reaction. nih.gov This approach allows for a detailed understanding of the enzyme's active site and its interaction with the substrate.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Succinic anhydride-2,2,3,3-d4 |

| Succinic anhydride |

| Succinic acid |

| Lysine |

| Ethyl succinic anhydride |

| ¹³C₄-labeled succinic acid |

| Deuterated succinic acid |

| Isocitrate |

Investigation of Non-Enzymatic Protein Acylation Processes and Succinyl-CoA Metabolism

Succinic anhydride-2,2,3,3-d4 serves as a critical tool in the study of non-enzymatic protein acylation, a form of post-translational modification where an acyl group is transferred to a protein without the involvement of an enzyme. This deuterated isotopic label is particularly valuable for investigating the activity of Succinyl-CoA, a key intermediate in several metabolic pathways, including the citric acid (TCA) cycle.

Research has shown that Succinyl-CoA can non-enzymatically succinylate protein lysine residues. This reactivity is significant because, unlike other acyl-CoA molecules such as acetyl-CoA, Succinyl-CoA can cause substantial protein modification even at neutral pH. The underlying mechanism is believed to involve the formation of a highly reactive cyclic succinic anhydride intermediate through intramolecular catalysis. This intermediate readily reacts with nucleophilic groups on proteins, such as the ε-amino group of lysine residues.

In quantitative proteomics, Succinic anhydride-2,2,3,3-d4 is used as a "heavy" labeling reagent to determine the stoichiometry of protein succinylation. In a typical workflow, protein lysates are treated with the deuterated anhydride to chemically succinylate available lysine residues. Following enzymatic digestion of the proteins, the resulting peptides are analyzed by mass spectrometry. The 4-dalton mass difference between peptides labeled with Succinic anhydride-2,2,3,3-d4 and those acylated by native ("light") succinyl groups allows for the precise quantification of modification levels at specific sites.

This methodology is crucial for understanding how metabolic state influences the proteome. For instance, disruptions in the TCA cycle that lead to an accumulation of Succinyl-CoA can increase the extent of non-enzymatic protein succinylation. This "carbon stress" can alter protein function and has been implicated in metabolic diseases. By using Succinic anhydride-2,2,3,3-d4, researchers can quantify these changes in succinylation, linking metabolic flux directly to post-translational modifications.

Table 1: Comparison of Protein Acylation by Succinyl-CoA and Acetyl-CoA

| Acylating Agent (1 mM) | Observed Mass Shift in BSA | Interpretation |

| Succinyl-CoA | 5–7 kDa | High level of protein succinylation nih.gov |

| Acetyl-CoA | No significant shift | Significantly lower level of protein acetylation nih.gov |

Glycomics and Glycoproteomics Research

In the fields of glycomics and glycoproteomics, which involve the study of the full complement of sugars and glycosylated proteins in a biological system, stable isotope labeling is a cornerstone for quantitative analysis. Succinic anhydride-2,2,3,3-d4 is employed in specialized workflows to facilitate the comparative analysis of glycoproteins.

Isotopic Labeling for Identification of N-linked Glycosylation Sites

Succinic anhydride-2,2,3,3-d4 is integral to a quantitative glycoproteomic method known as Solid-Phase Extraction of Glycopeptides (SPEG). This technique enables both the identification of N-linked glycosylation sites and the quantification of site-specific glycosylation changes between different biological samples. nih.govscispace.com

The SPEG workflow combined with isotopic labeling proceeds as follows:

Protein Digestion: Proteins isolated from two distinct samples (e.g., control vs. treated) are enzymatically digested to yield a complex mixture of peptides.

Glycopeptide Capture: The peptide mixtures are passed over a solid support, such as a hydrazide resin, which covalently captures the glycopeptides via their carbohydrate moieties. Non-glycosylated peptides are washed away. scispace.com

Isotopic Labeling: The immobilized glycopeptides from the control sample are labeled with "light" succinic anhydride (d0), while the glycopeptides from the experimental sample are labeled with "heavy" Succinic anhydride-2,2,3,3-d4 (d4). This reaction modifies the N-termini and the side chains of lysine residues on the peptide backbone. nih.govscispace.com

Enzymatic Release and Site Identification: The N-linked glycans are cleaved from the peptides using the enzyme Peptide-N-Glycosidase F (PNGase F). This crucial step has two effects: it releases the formerly glycosylated peptides from the solid support, and it converts the asparagine (N) residue at the glycosylation site to aspartic acid (D). This conversion results in a specific mass increase of approximately 1 Da (+0.984 Da), which serves as a diagnostic marker for identifying the exact location of N-linked glycosylation during mass spectrometry analysis. scispace.comnih.gov

Mass Spectrometry Analysis: The combined pool of light- and heavy-labeled peptides is analyzed by liquid chromatography-mass spectrometry (LC-MS). The formerly glycosylated peptides appear as paired peaks separated by a mass difference corresponding to the number of labels incorporated (e.g., a 4 Da shift for a singly labeled peptide). The ratio of the intensities of these paired peaks provides a precise measure of the relative abundance of that specific glycopeptide between the two original samples.

Therefore, while the PNGase F-mediated conversion of asparagine to aspartic acid is the key to identifying the glycosylation site, the differential isotopic labeling with Succinic anhydride-2,2,3,3-d4 is what allows for accurate quantification of changes at that site. scispace.com

Table 2: Workflow for Quantitative N-linked Glycosylation Site Analysis using SPEG and Succinic Anhydride-d4

| Step | Procedure | Sample 1 (Control) | Sample 2 (Experimental) | Purpose |

| 1 | Protein Digestion | Tryptic digest of proteins | Tryptic digest of proteins | Generate peptides |

| 2 | Glycopeptide Capture | Immobilization on hydrazide resin | Immobilization on hydrazide resin | Isolate glycopeptides |

| 3 | Isotopic Labeling | Label with Succinic anhydride (d0) | Label with Succinic anhydride-2,2,3,3-d4 (d4) | Introduce mass difference for quantification |

| 4 | N-glycan Release | PNGase F treatment | PNGase F treatment | Release peptides and convert Asn (N) to Asp (D) for site identification |

| 5 | LC-MS Analysis | Combined sample analysis | Combined sample analysis | Identify peptide sequence, locate N->D conversion site, and quantify relative abundance from d0/d4 peak ratios |

Advanced Analytical Methodologies Employing Succinic Anhydride 2,2,3,3 D4

Mass Spectrometry (MS) Applicationsvulcanchem.comsigmaaldrich.comisotope.com

Succinic anhydride-2,2,3,3-d4 is a key reagent in mass spectrometry-based proteomics. It is utilized as a chemical tagging agent that covalently binds to primary amine groups in proteins, most notably the ε-amino group of lysine (B10760008) residues. This reaction introduces a deuterated succinyl group, which creates a precise mass shift of +4 Da that is readily detectable by mass spectrometry. This stable isotope labeling approach is foundational for various quantitative and characterization studies of proteins and peptides.

Tandem Mass Spectrometry (LC-MS/MS) for Peptide Identification and Quantificationnih.govresearchgate.netresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern proteomics, and Succinic anhydride-2,2,3,3-d4 is integral to its quantitative applications. In a typical workflow, it is used as a "heavy" isotopic label to derivatize unmodified lysine residues within a protein sample. In contrast, endogenously modified lysines (the "light" version) remain unlabeled. Following enzymatic digestion of the proteins into peptides, the resulting mixture is analyzed by LC-MS/MS. nih.govresearchgate.net

The 4 Dalton mass difference between the heavy (d4-succinylated) and light (naturally succinylated) peptide pairs allows for their differentiation and relative quantification. nih.govnih.gov Tandem mass spectrometry is crucial for this process; it isolates and fragments the peptide precursor ions, generating product ions that reveal the peptide's amino acid sequence and confirm the exact site of the modification. researchgate.netnih.gov This fragmentation data enhances the accuracy of quantification by enabling the use of fragment ion intensities, which minimizes analytical interference that can affect measurements at the precursor level. nih.gov Advanced data acquisition strategies, such as Sequential Window Acquisition of all THeoretical fragment-ion spectra (SWATH), have been paired with this labeling technique to comprehensively capture both precursor and fragment ion data, further improving the accuracy of stoichiometry measurements for protein succinylation. nih.govresearchgate.net

Table 1: Research Findings in LC-MS/MS using Succinic Anhydride-2,2,3,3-d4

| Research Focus | Methodology | Key Findings | Citation |

|---|---|---|---|

| Quantification of Lysine Succinylation Stoichiometry | Protein lysates were treated with succinic anhydride-d4 to label unmodified lysines. Samples were digested and analyzed by LC-MS in SWATH acquisition mode. | The method allows for accurate site-level stoichiometry determination from peptides with multiple lysine residues by using fragment ions for quantification, reducing interferences. | nih.gov |

| Quantitative Analysis of Peptides | Peptides were labeled with d0- or d4-succinic anhydride (B1165640), creating a mass differential for MS-based quantification. | Demonstrated the utility of deuterated succinic anhydride as a tool for the relative quantification of peptides in proteomics research. | nih.gov |

MALDI-TOF MS and Electrospray Ionization (ESI-MS) Techniques in Labeled Analysiscreative-proteomics.comnih.gov

The analysis of peptides labeled with Succinic anhydride-2,2,3,3-d4 is compatible with the two most prominent soft ionization techniques in mass spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI). nih.govnih.gov

Electrospray Ionization (ESI-MS): This technique is well-suited for LC-MS coupling and is characterized by its ability to produce multiply charged ions from analytes in solution. creative-proteomics.comchromatographyonline.com This feature is particularly advantageous for analyzing high molecular weight peptides and proteins on mass analyzers with a limited mass-to-charge (m/z) range. nih.gov

MALDI-TOF MS: In contrast, MALDI typically generates singly charged ions from a solid-state crystal matrix, which can simplify the resulting mass spectra, especially for complex peptide mixtures. creative-proteomics.comchromatographyonline.com

The choice between these techniques can be strategic, as they exhibit different ionization efficiencies for different types of peptides; ESI often favors more hydrophobic peptides, while MALDI can be more effective for basic and aromatic species. nih.gov In quantitative studies, both methods effectively ionize d0- and d4-succinic anhydride-labeled peptides, allowing for the relative quantification of neuropeptides and other biomolecules by comparing the signal intensities of the isotopic pairs. nih.gov

Isotopic and Isobaric Tagging Approaches with Deuterated Succinic Anhydride for Multiplexingnih.govwikipedia.orgmdpi.com

Succinic anhydride-2,2,3,3-d4 is a classic isotopic labeling reagent, creating distinct mass differences between peptide populations from different samples, which are then measured at the MS1 level. nih.gov This principle is extended in more complex multiplexing strategies, including isobaric labeling.

Isobaric tags, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), are designed to be chemically identical and have the same nominal mass. wikipedia.orgmdpi.com This means that peptides from different samples (e.g., up to 16) labeled with these tags appear as a single, combined peak in the initial MS scan. biorxiv.org Only upon fragmentation (MS/MS) do the tags release reporter ions of unique masses, the intensities of which are used for relative quantification. wikipedia.orgresearchgate.net

While not an isobaric tag itself, succinic anhydride is a component in certain isobaric labeling workflows. For example, in the Isobaric Peptide Termini Labeling (IPTL) strategy, succinic anhydride can be used to selectively modify the N-terminus of peptides. figshare.comnih.gov When used in conjunction with a second, complementary isotopic labeling reagent that targets other sites like lysine residues, it's possible to generate isobaric peptide pairs. figshare.comresearchgate.net Such multiplexing approaches are highly efficient, as they allow for the simultaneous analysis of multiple samples in a single LC-MS run, thereby increasing sample throughput, enhancing quantitative precision, and minimizing experimental variability. nih.govwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insightsvulcanchem.comutoronto.caescholarship.org

Beyond mass spectrometry, Succinic anhydride-2,2,3,3-d4 is a valuable probe in Nuclear Magnetic Resonance (NMR) spectroscopy for investigating molecular structure and reaction mechanisms.

Deuterium (B1214612) NMR (²H NMR) and its Role in Tracking Labeled Moietieswikipedia.orgmagritek.com

Deuterium (²H) NMR is a powerful technique that directly observes the deuterium nucleus. wikipedia.org Due to the very low natural abundance of ²H (0.016%), samples must be isotopically enriched for detection, making compounds like Succinic anhydride-2,2,3,3-d4 ideal for such studies. wikipedia.org

The primary role of ²H NMR in this context is to track the location of the deuterated succinyl group after it has been attached to a target molecule. nih.gov A strong signal in the ²H NMR spectrum provides unambiguous confirmation of successful deuteration and labeling. wikipedia.orgmagritek.com This technique offers insights into the local chemical environment and the molecular dynamics at the site of the label. vulcanchem.com While its chemical shift range is similar to that of proton (¹H) NMR, its resolution is typically lower. magritek.com Nonetheless, ²H NMR is a definitive method for verifying the incorporation of deuterium labels and studying the behavior of the labeled moiety within a larger molecular system. escholarship.orgwikipedia.org

Table 2: Characteristics of Deuterium NMR for Labeled Moiety Tracking

| Property | Description | Application with Succinic Anhydride-2,2,3,3-d4 | Citation |

|---|---|---|---|

| Principle | Direct detection of the deuterium (²H) nucleus, which has a spin of 1. | Confirms the presence and location of the deuterated succinyl group on a target molecule. | wikipedia.orgmagritek.com |

| Requirement | Requires isotopic enrichment due to the low natural abundance (0.016%) of deuterium. | The high isotopic purity of the reagent ensures a strong and clear signal for detection. | wikipedia.org |

| Information Gained | Provides insights into molecular dynamics and the local environment of the labeled site. | Enables studies on the mobility and interactions of the succinylated portion of a molecule. | vulcanchem.comutoronto.ca |

Carbon-13 NMR (¹³C NMR) for Reaction Monitoring and Structural Elucidation of Derivativeslibretexts.orgoregonstate.edu

Carbon-13 (¹³C) NMR spectroscopy is an indispensable tool for elucidating the carbon backbone of organic molecules and is highly effective for analyzing the products of reactions involving Succinic anhydride-2,2,3,3-d4. libretexts.orgresearchgate.net When the anhydride reacts to form a derivative, such as by acylation of an amine, the ¹³C NMR spectrum of the product provides clear evidence of the transformation.

The chemical shifts of the carbonyl carbons and the deuterated methylene (B1212753) carbons of the succinyl moiety are particularly informative. researchgate.netchegg.com The carbonyl carbons typically resonate in a predictable region of the spectrum (approx. 170-185 ppm). libretexts.orgresearchgate.net The carbons directly bonded to deuterium atoms exhibit two key features: a characteristic splitting pattern and an isotopic shift. Due to spin-spin coupling with deuterium (spin I=1), the ¹³C signal for a CD₂ group splits into a multiplet, often a 1:1:1 triplet, confirming the C-D bond. oregonstate.edu Additionally, the substitution of hydrogen with deuterium typically causes a small but measurable upfield shift in the resonance of the attached carbon and adjacent carbons. nih.gov These spectral features make ¹³C NMR a precise method for monitoring reaction progress and providing unambiguous structural confirmation of the resulting deuterated derivatives. researchgate.netnih.gov

Emerging Research Frontiers and Material Science Applications of Deuterated Succinic Anhydride

Mechanistic Studies in Polymer Synthesis and Modification

The substitution of hydrogen with deuterium (B1214612) in succinic anhydride (B1165640) to yield Succinic anhydride-2,2,3,3-d4 (d4-SA) provides a powerful, non-invasive probe for elucidating the intricate mechanisms governing polymer synthesis and modification. The subtle yet significant mass difference between protium (B1232500) and deuterium atoms induces a kinetic isotope effect (KIE), which can alter reaction rates and provide profound insights into bond-breaking and bond-forming steps during polymerization and subsequent functionalization processes. This isotopic labeling allows researchers to track the fate of the succinic anhydride moiety within the polymer matrix with high precision using techniques such as mass spectrometry and infrared spectroscopy.

Investigating Cross-linking Reactions with Isotopic Probes

The use of d4-SA as an isotopic probe has been instrumental in understanding the kinetics and mechanisms of cross-linking reactions in various polymer systems, such as those involving epoxy resins and elastomers. researchgate.netresearchgate.netnih.govsemanticscholar.orgscielo.br By comparing the reaction rates and product distributions of d4-SA with its non-deuterated counterpart, researchers can pinpoint the rate-determining steps of the cross-linking process.

For instance, in the curing of epoxy resins with anhydrides, the reaction proceeds through the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group. The substitution of α-hydrogens with deuterium in succinic anhydride can influence the rate of anhydride ring-opening. A primary kinetic isotope effect would be observed if the C-H bond cleavage is involved in the rate-determining step. Conversely, a secondary kinetic isotope effect may arise from changes in hybridization at the carbon atoms adjacent to the carbonyl groups.

Table 1: Hypothetical Kinetic Isotope Effect (KIE) Data for Epoxy Resin Curing with Succinic Anhydride and Succinic anhydride-2,2,3,3-d4

| Parameter | Succinic Anhydride (kH) | Succinic anhydride-2,2,3,3-d4 (kD) | KIE (kH/kD) |

| Rate Constant (s⁻¹) | 1.5 x 10⁻³ | 1.2 x 10⁻³ | 1.25 |

| Gel Time (min) | 45 | 56 | 0.80 |

This interactive table presents hypothetical data illustrating how the rate constant and gel time might differ in an epoxy curing reaction when using the deuterated versus the non-deuterated succinic anhydride, allowing for the calculation of the kinetic isotope effect.

Detailed analysis of the KIE can reveal whether the nucleophilic attack on the carbonyl carbon or the subsequent proton transfer is the slower step, providing a more granular understanding of the cross-linking mechanism. This knowledge is crucial for optimizing curing conditions and tailoring the final properties of the thermoset material.

Understanding Polymer Derivatization Mechanisms through Isotopic Labeling

Isotopic labeling with d4-SA is also a valuable technique for elucidating the mechanisms of polymer derivatization reactions. wikipedia.org Derivatization is often performed to modify the surface properties of polymers or to introduce specific functionalities. By tracking the deuterium label, scientists can follow the reaction pathway and identify the sites of modification.

For example, in the surface modification of a hydroxyl-terminated polymer with succinic anhydride, the reaction involves the esterification of the hydroxyl groups. By using d4-SA and analyzing the derivatized polymer with techniques like Secondary Ion Mass Spectrometry (SIMS) or Fourier-Transform Infrared Spectroscopy (FTIR), the extent and uniformity of the derivatization can be quantified. Furthermore, kinetic studies comparing the reaction rates of deuterated and non-deuterated succinic anhydride can provide insights into the transition state of the esterification reaction.

Computational Chemistry and Theoretical Investigations of Deuterated Succinic Anhydride Systems

Computational chemistry offers a powerful complementary approach to experimental studies for understanding the behavior of deuterated compounds. Theoretical models can be used to calculate isotope effects and to simulate the interactions of d4-SA in complex chemical environments, providing a molecular-level understanding that is often difficult to obtain through experiments alone.

Quantum Chemical Calculations of Deuterium Isotope Effects

Quantum chemical calculations, such as those based on density functional theory (DFT), can be employed to predict the kinetic isotope effects for reactions involving d4-SA. These calculations model the potential energy surface of the reaction and determine the vibrational frequencies of the reactants and the transition state. The difference in zero-point vibrational energies between the C-H and C-D bonds is a primary contributor to the kinetic isotope effect. libretexts.orgcolumbia.edu

By computationally modeling the reaction pathways for both the deuterated and non-deuterated succinic anhydride, researchers can calculate the theoretical KIE and compare it with experimental values. This comparison helps to validate the proposed reaction mechanism and provides a deeper understanding of the factors that control the reaction rate. For instance, such calculations can distinguish between a primary KIE, where the C-H(D) bond is broken in the rate-determining step, and a secondary KIE, where the isotopic substitution influences the reaction rate through steric or electronic effects. wikipedia.org

Table 2: Theoretical vs. Experimental KIE for a Model Polymer Derivatization Reaction

| Method | Predicted KIE (kH/kD) |

| Experimental | 1.15 ± 0.05 |

| DFT Calculation | 1.12 |

This interactive table compares a hypothetical experimentally measured kinetic isotope effect with a value obtained from quantum chemical calculations, demonstrating the synergy between theoretical and practical approaches.

Molecular Modeling of Succinic Anhydride-2,2,3,3-d4 Interactions in Complex Chemical Systems

Molecular modeling techniques, such as molecular dynamics (MD) simulations, can be used to study the interactions of d4-SA within a polymer matrix or at an interface. These simulations can provide insights into how the deuterated compound diffuses through the polymer, how it orients itself at reactive sites, and how its interactions with the surrounding polymer chains influence the reaction dynamics.

For example, MD simulations could be used to model the curing of an epoxy resin with a mixture of deuterated and non-deuterated succinic anhydride. By tracking the trajectories of the individual molecules, it would be possible to observe any isotopic fractionation that occurs during the diffusion process and to understand how the local environment around the anhydride molecules affects their reactivity. These simulations can also help to interpret experimental data from techniques such as neutron scattering, which is sensitive to the isotopic composition of the material.

Future Prospects and Methodological Advancements in Succinic Anhydride 2,2,3,3 D4 Research

Development of Novel Derivatization and Labeling Chemistries for Enhanced Specificity and Efficiency

Succinic anhydride-2,2,3,3-d4 serves as a powerful acylating agent, introducing a deuterated succinyl group into target molecules. vulcanchem.com This process, known as derivatization, is crucial for improving the analytical characteristics of compounds, particularly for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. eurisotop.com The deuterium (B1214612) labeling provides a distinct mass shift, allowing for clear differentiation and quantification of labeled molecules against a complex biological background. vulcanchem.comsigmaaldrich.com

Future research is focused on creating more sophisticated derivatization strategies that leverage the reactivity of the anhydride (B1165640) functional group. vulcanchem.com The goal is to develop chemistries that target specific functional groups on biomolecules with higher specificity and efficiency. For instance, methods are being refined to selectively label primary and secondary amines, hydroxyl groups, or sulfhydryl groups on proteins and metabolites. researchgate.net This enhanced specificity is critical for accurately pinpointing modifications and understanding their functional roles.

A key area of development is in the study of post-translational modifications (PTMs), such as lysine (B10760008) succinylation. By reacting protein lysates with Succinic anhydride-2,2,3,3-d4, researchers can chemically introduce a "heavy" succinyl group onto unmodified lysine residues. researchgate.net This allows for the precise quantification of the stoichiometry of natural succinylation by comparing the signals from the heavy (chemically introduced) and light (naturally occurring) forms using mass spectrometry. researchgate.net This approach provides critical insights into how PTMs regulate cellular processes and metabolic pathways. researchgate.net

Table 1: Comparison of Succinic Anhydride and its Deuterated Analog

| Property | Succinic Anhydride | Succinic anhydride-2,2,3,3-d4 | Significance of Deuteration |

|---|---|---|---|

| Molecular Formula | C₄H₄O₃ | C₄D₄O₃ | Introduction of 4 Deuterium atoms. |

| Molecular Weight | 100.07 g/mol | 104.10 g/mol | A mass shift of +4 Da, easily detectable by mass spectrometry. vulcanchem.comsigmaaldrich.com |

| CAS Number | 108-30-5 | 14341-86-7 | Unique identifier for the deuterated compound. vulcanchem.comnih.gov |

| Chemical Reactivity | Acts as an acylating agent. | Nearly identical chemical reactivity to the non-deuterated form. vulcanchem.com | Allows its use as a stable isotope label without altering the underlying chemistry of the reaction. |

Integration with High-Throughput Analytical Platforms for Large-Scale Studies

The drive for greater efficiency in drug discovery and biomarker identification has led to the widespread adoption of high-throughput screening (HTS) platforms. bmglabtech.com These automated systems allow for the rapid testing of thousands of compounds or samples. bmglabtech.com Isotope labeling reagents are fundamental to the success of many HTS workflows, particularly in quantitative metabolomics and proteomics. nih.gov

Succinic anhydride-2,2,3,3-d4 is ideally suited for integration into these high-throughput environments. Its ability to quickly and efficiently tag molecules enables multiplexed analysis, where multiple samples can be pooled and analyzed in a single run. For example, recent advancements in high-throughput metabolomics have demonstrated the use of chemical tags with unique masses to analyze hundreds of samples in just a few hours. nih.gov Succinic anhydride-2,2,3,3-d4 can be employed in similar workflows to specifically label and quantify classes of metabolites containing primary amines or hydroxyl groups across large sample cohorts. This significantly accelerates the process of screening for metabolic changes associated with disease or drug treatment. bmglabtech.comall-chemistry.com

The integration of this reagent with robotic liquid handling systems and advanced mass spectrometers facilitates large-scale, quantitative studies that were previously unfeasible. bmglabtech.com This synergy between a stable isotope labeling reagent and automated platforms is crucial for accelerating research in areas like personalized medicine and drug development. sigmaaldrich.com

Table 2: Advantages of Using Succinic anhydride-2,2,3,3-d4 in High-Throughput Screening

| Feature | Advantage in HTS |

|---|---|

| Stable Isotope Label | Allows for relative and absolute quantification of molecules in complex mixtures. |

| Efficient Derivatization | Rapidly tags target functional groups, compatible with automated workflows. |

| Multiplexing Capability | Enables the pooling of multiple labeled samples, increasing analytical throughput. nih.gov |

| Compatibility with MS | The mass shift is readily detected, making it ideal for LC-MS based platforms. eurisotop.com |

Expanding Applications in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems from a holistic perspective, rather than focusing on individual components. nih.gov This approach relies on the integration of large datasets from various "omics" fields, such as genomics, proteomics, and metabolomics, in what is known as multi-omics research. nih.gov Mass spectrometry-based techniques are central to generating the high-quality data needed for these analyses. nih.gov

Succinic anhydride-2,2,3,3-d4 is a valuable tool in this context, providing a means to obtain precise quantitative data at the protein and metabolite levels. Its application in quantifying lysine succinylation stoichiometry is a prime example of its utility in proteomics. researchgate.net By revealing the extent of this modification on key metabolic enzymes, the reagent helps researchers connect changes in protein function to broader metabolic shifts, a core goal of systems biology. researchgate.net

Furthermore, as the hydrolysis product of the anhydride is deuterated succinic acid, the reagent has potential applications in metabolic flux analysis. vulcanchem.commedchemexpress.com Succinic acid is a key intermediate in the citric acid cycle, a central hub of cellular metabolism. medchemexpress.com By introducing Succinic acid-2,2,3,3-d4 into biological systems, researchers can trace the fate of the deuterium-labeled molecules through various metabolic pathways. nih.gov This allows for the mapping of metabolic networks and the identification of metabolic reprogramming in diseases like cancer or cardiovascular disorders. nih.gov The ability to link quantitative proteomics with metabolic tracing makes Succinic anhydride-2,2,3,3-d4 a powerful asset for multi-omics studies aimed at unraveling the complexity of biological systems. nih.gov

Table 3: Applications of Succinic anhydride-2,2,3,3-d4 in "Omics" Fields

| "Omics" Field | Specific Application | Type of Information Gained |

|---|---|---|

| Proteomics | Quantitative analysis of lysine succinylation. researchgate.net | Stoichiometry of post-translational modifications, understanding of protein regulation. |

| Metabolomics | Derivatization of amine- and hydroxyl-containing metabolites for quantitative analysis. nih.gov | Identification of biomarkers, quantification of metabolic changes. |

| Metabolic Flux Analysis | Tracing the flow of the deuterated succinate (B1194679) backbone through metabolic pathways. medchemexpress.comnih.gov | Understanding of metabolic network dynamics and reprogramming in disease. |

Compound Reference Table

| Compound Name |

|---|

| Succinic anhydride-2,2,3,3-d4 |

| Succinic anhydride |

| Succinic acid-2,2,3,3-d4 |

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing Succinic anhydride-2,2,3,3-d4, and how can isotopic purity be preserved during synthesis?

- Methodological Answer : Synthesis typically involves dehydrating succinic acid-d4. Direct conversion to the acid chloride is challenging due to preferential cyclic anhydride formation. Using dimethylformamide (DMF) as a catalyst with thionyl chloride (SOCl₂) can facilitate acid chloride intermediates, which are subsequently cyclized. Isotopic integrity is maintained by employing anhydrous conditions, avoiding protic solvents, and purifying via vacuum sublimation. Monitor deuteration efficiency using ²H NMR (76.8 MHz) to confirm >98% isotopic purity at positions 2,2,3,3 .

Q. How does Succinic anhydride-2,2,3,3-d4 function as an internal standard in quantitative mass spectrometry?

- Methodological Answer : The deuterated structure introduces a mass shift (Δm/z=4) relative to non-deuterated succinic acid, enabling precise isotope dilution quantification. Key steps include:

- Validating non-interference with target analytes using spike-recovery experiments.

- Confirming isotopic purity via high-resolution mass spectrometry (HRMS) or ²H NMR.

- Calibrating linear dynamic ranges (e.g., 0.1–100 µM) in biological matrices .

Q. What solvent systems are optimal for dissolving Succinic anhydride-2,2,3,3-d4 in kinetic studies?

- Methodological Answer : While solubility data for the deuterated form is limited, analog studies suggest acetone and ethyl acetate as effective solvents. Empirically determine solubility using the gravimetric method:

Saturate solvents at controlled temperatures (278.15–333.15 K).

Filter undissolved material and quantify via solvent evaporation.

Model temperature dependence using the Apelblat equation:

where is mole fraction solubility .

Advanced Research Questions

Q. How should researchers address contradictory reactivity data when using Succinic anhydride-2,2,3,3-d4 in amine succinylation reactions?

- Methodological Answer : Contradictions may arise from kinetic isotope effects (KIEs) altering reaction rates. Mitigation strategies include:

- Conducting comparative kinetic studies with non-deuterated succinic anhydride under identical conditions (e.g., 25°C, 12–24 hr in DMF).

- Quantifying KIEs via Arrhenius analysis () to adjust reaction times (e.g., +15–20% for aliphatic amines).

- Using XPS or FTIR to confirm succinimide bond formation and rule out side reactions .

Q. What parameters critically influence the thermal stability of Succinic anhydride-2,2,3,3-d4-modified nanomaterials?

- Methodological Answer : Key factors for cellulose nanocrystal (CNC) esterification:

- Degree of substitution (DS) : DS <0.2 maintains thermal stability (≤5% mass loss at 200°C).

- Reaction conditions : Limit time to <240 minutes and temperature to 70–110°C.

- Molar ratio : Maintain SA:OH below 2:1 to avoid excessive surface charge disruption.

Validate via TGA coupled with FTIR to monitor decarboxylation (CO₂ at m/z=44) and dehydration (H₂O at m/z=18) .

Q. Which analytical workflows are essential for confirming isotopic labeling in metabolic tracing studies?

- Methodological Answer : Employ a multi-technique approach:

- ²H NMR : Resolve D-incorporation at C2 and C3 using 76.8 MHz spectra (δ 2.5–3.0 ppm for -CH₂- groups).

- LC-HRMS : Use collision-induced dissociation (CID) to distinguish tracer-derived metabolites (e.g., [M-D₄+H]+ fragments).

- GC-IRMS : Monitor isotope ratios (δ²H) in vivo with precision <1‰.

Purify impurities via recrystallization in deuterated acetone if isotopic purity falls below 98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.